molecular formula C8H17N B1290397 3-Tert-butylpyrrolidine CAS No. 381665-66-3

3-Tert-butylpyrrolidine

Cat. No. B1290397
M. Wt: 127.23 g/mol
InChI Key: LMVHALAYUBESJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylpyrrolidine is a chemical compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. The tert-butyl group attached to the pyrrolidine ring makes it sterically demanding, which can influence its reactivity and physical properties. This compound is relevant in the synthesis of various organic molecules, including pharmaceuticals and ligands for metal complexes.

Synthesis Analysis

The synthesis of compounds related to 3-tert-butylpyrrolidine often involves the use of tert-butyl groups to influence the steric and electronic properties of the molecules. For instance, the synthesis of (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess was achieved through the reductive cyclization of gamma-chloro N-(tert-butanesulfinyl)ketimines, demonstrating the utility of tert-butyl groups in asymmetric synthesis . Additionally, large-scale preparations of pyrrolidine derivatives from L-aspartic acid have been reported, where the tert-butyl group serves as a protecting group for the amino functionality .

Molecular Structure Analysis

The presence of the tert-butyl group can significantly affect the molecular structure by introducing steric hindrance. This is evident in the study of 4-tert-butylpyrazoles, where the tert-butyl substituent leads to the formation of tetramers in the solid state through hydrogen bonding . Similarly, the tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine prevents typical face-to-face π-interactions seen with simpler ligands, leading to unique packing arrangements in the solid state .

Chemical Reactions Analysis

The tert-butyl group can influence the reactivity of pyrrolidine derivatives. For example, the synthesis of chiral auxiliaries and building blocks for peptide synthesis often involves tert-butyl groups to control the stereochemistry of the resulting compounds . The steric congestion introduced by tert-butyl groups can also affect the conformational preferences of molecules, as seen in the synthesis of sterically congested imidazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butylpyrrolidine derivatives are shaped by the presence of the tert-butyl group. For instance, the tert-butyl group can impart solubility and prevent certain intermolecular interactions, as observed in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine and its complexes . The tert-butyl group can also influence the luminescence properties and magnetic behavior of molecular materials, as seen in the study of rare-earth complexes with terpyridine ligands .

Scientific Research Applications

Pyrrolidine is a versatile scaffold for creating biologically active compounds and is widely used by medicinal chemists to develop treatments for human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review also discusses the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the studied compounds . It also highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

As for 3-Tert-butylpyrrolidine, it is a precursor or intermediate in the synthesis of other compounds , but specific applications in scientific research were not found in the sources I consulted.

  • Pharmaceutical Research : Pyrrolidine derivatives are often used in the development of new drugs . They can act as versatile scaffolds for creating biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Chemical Synthesis : 3-Tert-butylpyrrolidine can serve as a precursor or intermediate in the synthesis of other compounds . It can be used in the production of more complex molecules in chemical reactions .

  • Pharmaceutical Research : Pyrrolidine derivatives are often used in the development of new drugs . They can act as versatile scaffolds for creating biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Chemical Synthesis : 3-Tert-butylpyrrolidine can serve as a precursor or intermediate in the synthesis of other compounds . It can be used in the production of more complex molecules in chemical reactions .

Safety And Hazards

The safety data sheet for 3-Tert-butylpyrrolidine indicates that it is classified under GHS07, which represents a warning for acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

Future Directions

Pyrrolidine derivatives, including 3-Tert-butylpyrrolidine, have potential applications in drug discovery, particularly as antibacterial agents . They are also being explored for their potential in enhancing the environmental and thermal stability of perovskite solar cells .

properties

IUPAC Name

3-tert-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVHALAYUBESJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634970
Record name 3-tert-Butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylpyrrolidine

CAS RN

381665-66-3
Record name 3-tert-Butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butylpyrrolidine
Reactant of Route 2
3-Tert-butylpyrrolidine
Reactant of Route 3
3-Tert-butylpyrrolidine
Reactant of Route 4
3-Tert-butylpyrrolidine
Reactant of Route 5
3-Tert-butylpyrrolidine
Reactant of Route 6
3-Tert-butylpyrrolidine

Citations

For This Compound
1
Citations
J Lloyd, JB Schmidt, G Rovnyak, S Ahmad… - Journal of medicinal …, 2001 - ACS Publications
… The 3-tert-butylpyrrolidine (29) was synthesized from 3-tert-butylpyrrole (28). Dimethylcyclopentylmethylamine (33) was synthesized from 2,2-dimethylcyclopentanone (32) with …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.